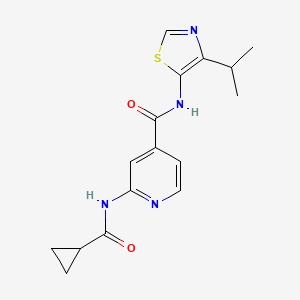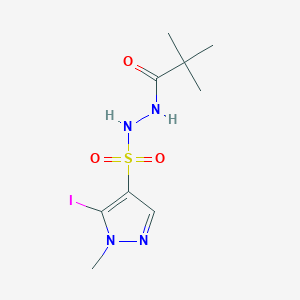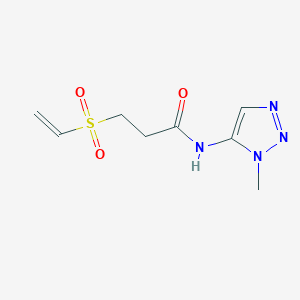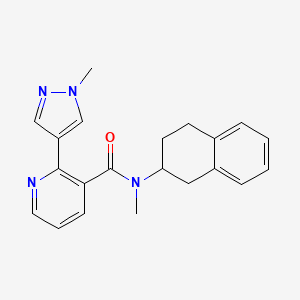
8-Chloro-2-(2-methylsulfonylethyl)phthalazin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-2-(2-methylsulfonylethyl)phthalazin-1-one is a chemical compound belonging to the phthalazinone family. Phthalazinones are known for their significant biological activities and pharmacological properties.
Vorbereitungsmethoden
The synthesis of 8-Chloro-2-(2-methylsulfonylethyl)phthalazin-1-one typically involves the reaction of phthalazinone derivatives with appropriate reagents under specific conditions. One common method includes the alkylation of phthalazinone with 2-chloroethyl methyl sulfone in the presence of a base such as potassium carbonate in an organic solvent like acetone . The reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
8-Chloro-2-(2-methylsulfonylethyl)phthalazin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., acetone, ethanol), bases (e.g., potassium carbonate), and specific catalysts depending on the desired reaction. Major products formed from these reactions include sulfone derivatives, alcohols, and substituted phthalazinones .
Wissenschaftliche Forschungsanwendungen
8-Chloro-2-(2-methylsulfonylethyl)phthalazin-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 8-Chloro-2-(2-methylsulfonylethyl)phthalazin-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes like cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor (VEGFR), leading to anti-inflammatory and anti-angiogenic effects . The compound may also induce apoptosis in cancer cells by modulating the expression of proteins involved in cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
8-Chloro-2-(2-methylsulfonylethyl)phthalazin-1-one can be compared with other phthalazinone derivatives such as:
Azelastin: An antihistamine used for treating allergic conditions.
Vatalanib: A VEGFR inhibitor used in cancer therapy.
Hydralazine: An antihypertensive agent.
What sets this compound apart is its unique combination of a chloro and methylsulfonylethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
IUPAC Name |
8-chloro-2-(2-methylsulfonylethyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c1-18(16,17)6-5-14-11(15)10-8(7-13-14)3-2-4-9(10)12/h2-4,7H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVQPHZQMFAQBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN1C(=O)C2=C(C=CC=C2Cl)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methylprop-2-enamide](/img/structure/B7445785.png)
![tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate](/img/structure/B7445793.png)
![6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylicacid](/img/structure/B7445797.png)


![2-(methoxymethyl)-4-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]-1H-pyrimidin-6-one](/img/structure/B7445822.png)
![1-[[4-[(Dimethylamino)methyl]-1,3-thiazol-2-yl]methyl]-3-(2,4-dimethylpyrazol-3-yl)urea](/img/structure/B7445825.png)
![3-[5-(3,5-dimethylpyrazol-1-yl)pyridin-2-yl]-5-[(1S,2R,4S,5S,6R)-8-oxatricyclo[3.2.1.02,4]octan-6-yl]-1,2,4-oxadiazole](/img/structure/B7445828.png)
![4-[1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-4-yl]oxypyridine-2-carboxamide](/img/structure/B7445830.png)
![2-(2,6-dichlorophenyl)-1-(3-methyl-5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridin-6-yl)ethanone](/img/structure/B7445832.png)
![1-[[4-[(5-methyl-1H-pyrazol-3-yl)oxy]phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7445833.png)

